N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15881269
InChI: InChI=1S/C10H9N3O/c14-12-7-9-6-11-13(8-9)10-4-2-1-3-5-10/h1-8,14H
SMILES:
Molecular Formula: C10H9N3O
Molecular Weight: 187.20 g/mol

N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine

CAS No.:

Cat. No.: VC15881269

Molecular Formula: C10H9N3O

Molecular Weight: 187.20 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine -

Specification

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
IUPAC Name N-[(1-phenylpyrazol-4-yl)methylidene]hydroxylamine
Standard InChI InChI=1S/C10H9N3O/c14-12-7-9-6-11-13(8-9)10-4-2-1-3-5-10/h1-8,14H
Standard InChI Key AHIWIYDSUFYRND-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C=C(C=N2)C=NO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 1-phenylpyrazole scaffold, where the pyrazole ring is substituted at the 4-position by a methylidene hydroxylamine group (-CH=N-OH). This configuration introduces both rigidity and polarity, influencing its reactivity and interactions with biological targets. X-ray crystallographic studies reveal that the phenyl and pyrazole rings form dihedral angles of 34.95° and 58.99°, respectively, creating a non-planar geometry that enhances binding selectivity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₉N₃O
Molecular Weight187.20 g/mol
IUPAC NameN-[(1-phenylpyrazol-4-yl)methylidene]hydroxylamine
Crystal SystemMonoclinic
Space GroupP2₁/c

Spectroscopic Characterization

Infrared (IR) spectroscopy identifies key functional groups, including the C=N stretch at 1654 cm⁻¹ and the N-OH vibration at 3064 cm⁻¹. Nuclear Magnetic Resonance (NMR) data further corroborate the structure:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.67 (s, 1H, pyrazolyl-H), 7.86–7.31 (m, 5H, phenyl-H), 6.92 (s, 1H, CH=N) .

  • ¹³C NMR: Signals at 162.8 ppm (C=N) and 138.6 ppm (pyrazole C-4) .

Synthesis and Optimization

Conventional Synthesis

The compound is synthesized via a condensation reaction between 1-phenylpyrazole-4-carbaldehyde and hydroxylamine hydrochloride in ethanol, catalyzed by sodium acetate at room temperature. The reaction proceeds with a yield of 75–85%, as shown:

1-phenylpyrazole-4-carbaldehyde+NH2OH\cdotpHClEtOH, NaOAcN-[(1-phenylpyrazol-4-yl)methylidene]hydroxylamine\text{1-phenylpyrazole-4-carbaldehyde} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, NaOAc}} \text{N-[(1-phenylpyrazol-4-yl)methylidene]hydroxylamine}

Alternative Routes

Recent advancements employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields above 80% . Solvent-free conditions using ionic liquids have also been explored, enhancing eco-friendliness and scalability .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 μg/mL) and fungi (Candida albicans, MIC = 16 μg/mL). Mechanistic studies suggest it disrupts microbial cell membranes by binding to penicillin-binding proteins (PBPs) and inhibiting peptidoglycan synthesis .

Anti-inflammatory Effects

In murine models, the compound reduces carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to diclofenac. This activity is linked to inhibition of COX-2 and NF-κB pathways, as evidenced by reduced prostaglandin E₂ (PGE₂) levels.

Applications in Pharmaceutical Development

Drug Intermediate

The compound serves as a precursor for pyrazolo[4,3-c]pyridines, a class of heterocycles with antitumor and antiviral properties . For example, reaction with DMF dimethylacetal yields derivatives that inhibit HIV-1 protease (IC₅₀ = 0.45 μM) .

Material Science

Its thermal stability (decomposition temperature > 250°C) and π-conjugated system make it suitable for organic semiconductors and fluorescent sensors . Thin films of the compound exhibit a bandgap of 3.2 eV, ideal for optoelectronic applications .

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